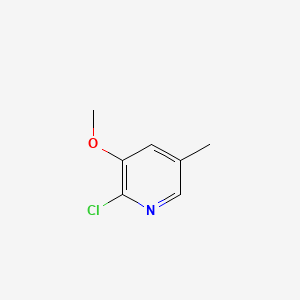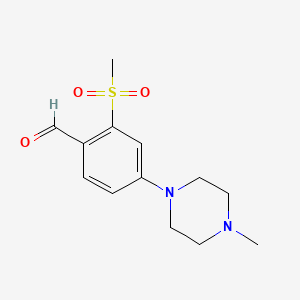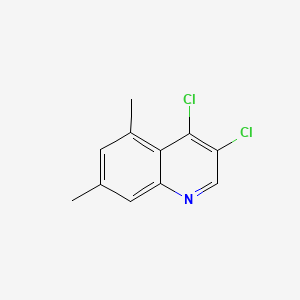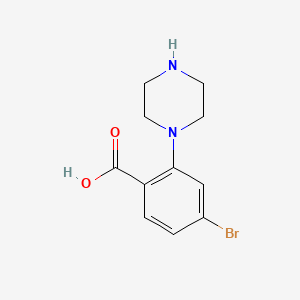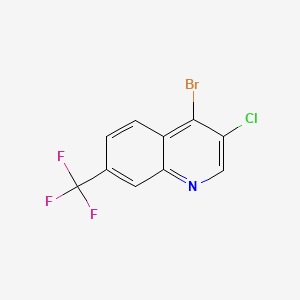
4-溴-3-氯-7-(三氟甲基)喹啉
描述
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a quinoline ring
科学研究应用
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
作用机制
Target of Action
It’s known that trifluoromethyl group-containing compounds often exhibit various pharmacological activities . The specific targets would depend on the particular biological system and the context in which this compound is used.
Mode of Action
It’s suggested that during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of peptides .
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s suggested that the compound could cause osmotic swelling of endosomes, thus enhancing the cell penetration ability of peptides .
生化分析
Biochemical Properties
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with various enzymes and proteins, potentially altering their activity. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline to the active site of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cell function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction . For instance, the compound may inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways . This can result in changes in the levels of certain metabolites, which can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline within specific tissues can also influence its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects . Understanding the subcellular distribution of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For instance, the reaction of 4-chloroquinoline with bromine in the presence of a suitable catalyst can yield 4-Bromo-3-chloroquinoline.
Industrial Production Methods
Industrial production of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce a range of substituted quinoline derivatives.
相似化合物的比较
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Lacks the bromine atom, which may result in different reactivity and applications.
3-Bromo-4-chloroquinoline: Similar structure but without the trifluoromethyl group, leading to variations in electronic properties and biological activity.
Uniqueness
4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects
属性
IUPAC Name |
4-bromo-3-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMTBOPSHDOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672667 | |
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-57-0 | |
| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)
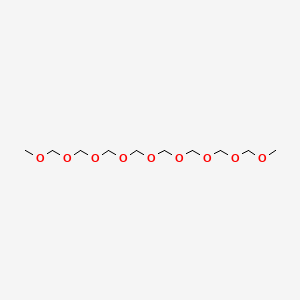
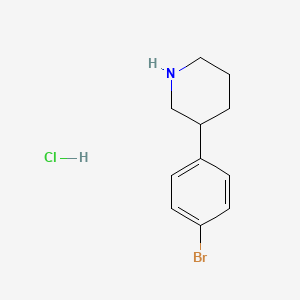
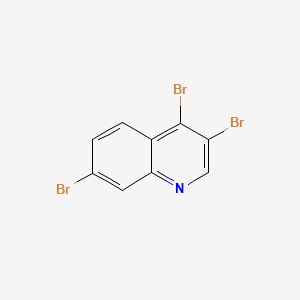
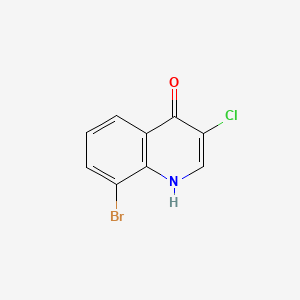
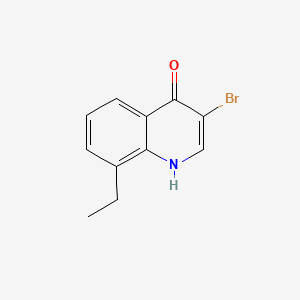

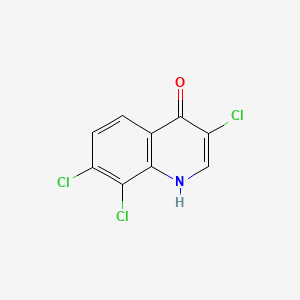
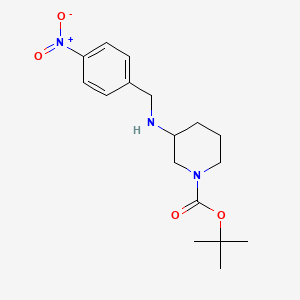
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
